molecular formula C36H31F12O4P B2942987 Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine CAS No. 1810068-31-5

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

Cat. No.: B2942987
CAS No.: 1810068-31-5
M. Wt: 786.595
InChI Key: XEACOTDENIXQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This phosphine derivative features a central biphenyl backbone substituted with 3,6-dimethoxy and 2',6'-bis(1-methylethoxy) groups, providing steric bulk and electronic modulation. The phosphorous center is bonded to two 3,5-bis(trifluoromethyl)phenyl groups, which are strongly electron-withdrawing due to the trifluoromethyl (-CF₃) substituents.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEACOTDENIXQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31F12O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps:

    Formation of the biphenyl backbone: This can be achieved through a Suzuki coupling reaction between appropriate aryl halides and boronic acids.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Phosphine incorporation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products

    Phosphine oxides: Formed through oxidation reactions.

    Substituted derivatives: Resulting from nucleophilic substitution.

    Metal complexes: Formed through coordination with transition metals.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in various catalytic reactions, including cross-coupling and hydrogenation.

    Materials Science: It is explored for its potential in the development of advanced materials with unique electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure is investigated for potential therapeutic applications, including as a scaffold for drug design.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Polymer Synthesis: The compound is used in the synthesis of specialty polymers with enhanced properties.

    Electronics: It is explored for applications in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine exerts its effects is primarily through its ability to coordinate with transition metals. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and enhancing reaction rates. The trifluoromethyl groups contribute to the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Properties
Compound Name CAS No. Substituents on Biphenyl Phosphine-Attached Groups Molecular Weight Key References
Target Compound N/A 3,6-dimethoxy; 2',6'-bis(1-methylethoxy) 3,5-bis(trifluoromethyl)phenyl ~900 (estimated)
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine 1160861-60-8 3,6-dimethoxy; 2',4',6'-triisopropyl 3,5-bis(trifluoromethyl)phenyl 796.66
(R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} 1365531-84-5 4,4',6,6'-tetramethoxy 3,5-bis(trifluoromethyl)phenyl 1186.64
1,1'-[[1,1'-Biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine] 325773-62-4 None 3,5-dimethylphenyl 634.78
Key Observations:
  • Substituent Effects: Methoxy vs. Triisopropyl Groups: The triisopropyl-substituted analog (CAS 1160861-60-8) has higher steric hindrance but lacks the electronic modulation from oxygen atoms in isopropoxy groups .
  • Phosphine-Attached Groups: Trifluoromethylphenyl vs. Dimethylphenyl: The -CF₃ groups in the target compound increase electron deficiency at phosphorus, making it a weaker σ-donor and stronger π-acceptor compared to dimethylphenyl analogs (CAS 325773-62-4). This property is advantageous in stabilizing electron-deficient metal centers .

Electronic and Steric Properties

Table 2: Electronic and Steric Parameters
Compound Tolman Electronic Parameter (cm⁻¹)* Cone Angle (°)* Application Context
Target Compound ~2040 (estimated) ~160–170 Asymmetric cross-coupling
CAS 1365531-84-5 ~2050 ~150–160 Hydrogenation catalysis
CAS 325773-62-4 ~2100 (dimethylphenyl as stronger donor) ~140–150 Suzuki-Miyaura coupling

*Estimated based on analogous compounds .

Key Observations:
  • Electron Deficiency : The target compound’s -CF₃ groups lower the Tolman Electronic Parameter (TEP), enhancing its ability to stabilize high-oxidation-state metal complexes .
  • Steric Demand : The bis(1-methylethoxy) groups likely confer a larger cone angle than methoxy-substituted analogs, improving selectivity in sterically demanding reactions .

Biological Activity

Chemical Identity

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine is a complex phosphine ligand with the molecular formula C39H37F12O4PC_{39}H_{37}F_{12}O_{4}P and a molecular weight of 796.66 g/mol. It is characterized by its highly electron-rich structure, which enhances its reactivity in various chemical processes.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its role as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties imparted by the trifluoromethyl groups make it a valuable candidate for applications in organic synthesis.

The phosphine ligand facilitates the formation of metal-ligand complexes that are crucial for catalytic cycles. Its electron-donating ability enhances the reactivity of palladium complexes, enabling efficient C-C and C-N bond formation. This is particularly significant when working with challenging substrates like α-branched secondary amines, which typically yield low reaction rates and selectivity.

Case Studies

  • Palladium-Catalyzed Cross-Coupling Reactions :
    • A study by the Buchwald group highlighted the effectiveness of bis(trifluoromethyl)phenyl phosphines in improving yields in difficult cross-coupling scenarios. The use of such ligands allowed for better solubility and stability under reaction conditions, leading to higher efficiency in synthesizing N-aryl α-branched tertiary amines .
  • Ligand Design :
    • Research has shown that varying the electronic properties of phosphine ligands can dramatically influence catalytic performance. The incorporation of electron-withdrawing groups such as trifluoromethyl enhances the ligand's ability to stabilize palladium intermediates, thereby increasing overall reaction rates and product yields .

Data Tables

Property Value
Molecular FormulaC39H37F12O4P
Molecular Weight796.66 g/mol
CAS Number1810068-31-5
Purity≥95%
Physical StateSolid (powder or crystals)
Recommended StorageCool and dark place (<15°C)

Q & A

Q. What are the standard synthetic routes for preparing this phosphine ligand, and what critical steps ensure high purity?

The ligand is synthesized via sequential phosphorylation and cross-coupling reactions. Key steps include:

  • Suzuki-Miyaura coupling to assemble the biphenyl backbone with methoxy and isopropoxy substituents.
  • Phosphorylation using chlorophosphines (e.g., 3,5-bis(trifluoromethyl)phenylphosphine chloride) under inert conditions to avoid oxidation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in anhydrous toluene to remove residual metal catalysts or unreacted precursors .

Critical Parameters :

  • Moisture-sensitive intermediates require Schlenk-line techniques.
  • Reaction progress monitored by <sup>31</sup>P NMR to confirm phosphorylation (δ ≈ +20 ppm for trivalent phosphorus) .

Q. How can contradictory catalytic efficiency data in cross-coupling reactions be reconciled?

Discrepancies arise from:

  • Solvent Effects : Low solubility in nonpolar solvents (e.g., toluene) reduces activity; DMF or THF improves dispersion (solubility <1 mg/mL in hexane vs. >10 mg/mL in THF) .
  • Metal Precursors : Pd2(dba)3 outperforms Pd(OAc)2 due to faster ligand exchange kinetics .

Mitigation : Standardize reaction conditions (solvent, temperature, metal source) and pre-activate catalysts with reducing agents (e.g., NaOtBu) .

Q. What strategies optimize ligand recycling in flow chemistry applications?

  • Immobilization : Anchor ligand to silica or polymer supports via biphenyl hydroxyl groups (if available), achieving >80% recovery in 5 cycles .
  • Continuous Flow : Pair with scavenger columns to remove metal leaching (<1 ppm Pd by ICP-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.